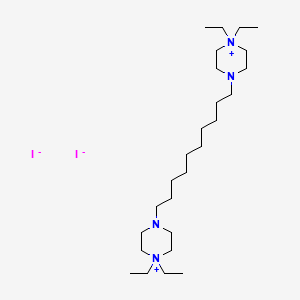
Piperazinium, 4,4'-decamethylenebis(1,1-diethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SD 211-34 is a silicone defoamer emulsion widely used in industrial applications. It is known for its effectiveness in very low concentrations, making it a cost-effective solution for controlling foam in various processes .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of SD 211-34 involves the synthesis of silicone-based compounds. The primary synthetic route includes the polymerization of siloxanes under controlled conditions. The reaction typically involves the use of catalysts such as platinum or tin compounds to facilitate the polymerization process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired molecular weight and viscosity of the silicone polymer .
Industrial Production Methods
In industrial settings, SD 211-34 is produced in large quantities using batch or continuous processes. The production involves mixing the silicone polymer with emulsifying agents and stabilizers to form a stable emulsion. The final product is then packaged in various sizes, ranging from small containers to large drums, depending on the application requirements .
化学反应分析
Types of Reactions
SD 211-34 primarily undergoes reactions typical of silicone compounds, including:
Oxidation: Silicone polymers can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Silicone compounds can undergo substitution reactions where functional groups on the silicon atom are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chlorosilanes are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various organosilicon compounds .
科学研究应用
SD 211-34 has a wide range of applications in scientific research, including:
Chemistry: Used as a defoaming agent in chemical reactions and processes to prevent foam formation.
Biology: Employed in biological assays and experiments where foam control is necessary.
Medicine: Utilized in pharmaceutical formulations to control foam during the manufacturing process.
Industry: Widely used in industrial processes such as wastewater treatment, paper manufacturing, and food processing to control foam .
作用机制
The mechanism of action of SD 211-34 involves the reduction of surface tension, which prevents the formation of foam. The silicone polymer spreads over the surface of the liquid, creating a thin film that destabilizes foam bubbles, causing them to collapse. This action is facilitated by the presence of emulsifying agents that help disperse the silicone polymer evenly throughout the liquid .
相似化合物的比较
Similar Compounds
- GP SD 30 Emulsion
- GP SD 35 Emulsion
- GP SD 10 Emulsion
Comparison
SD 211-34 stands out due to its high effectiveness at low concentrations, making it more cost-effective compared to similar compounds. Additionally, it has a broader range of applications due to its stability and compatibility with various industrial processes .
属性
CAS 编号 |
103622-39-5 |
|---|---|
分子式 |
C26H56I2N4 |
分子量 |
678.6 g/mol |
IUPAC 名称 |
4-[10-(4,4-diethylpiperazin-4-ium-1-yl)decyl]-1,1-diethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C26H56N4.2HI/c1-5-29(6-2)23-19-27(20-24-29)17-15-13-11-9-10-12-14-16-18-28-21-25-30(7-3,8-4)26-22-28;;/h5-26H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
DVQLWSLRAVSMLG-UHFFFAOYSA-L |
规范 SMILES |
CC[N+]1(CCN(CC1)CCCCCCCCCCN2CC[N+](CC2)(CC)CC)CC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















